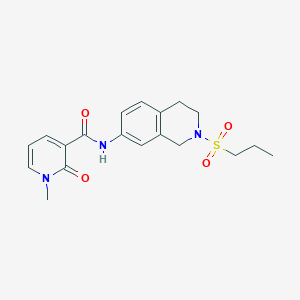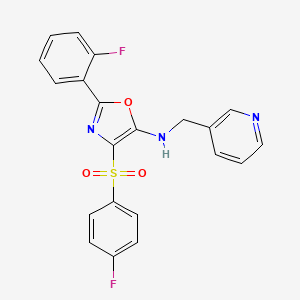
2-(2-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C21H15F2N3O3S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds synthesized from reactions involving elements similar to those in the target compound have been evaluated for their antimicrobial activity. For example, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities shows that such compounds can exhibit good to moderate antimicrobial effects. This suggests potential research applications of our compound in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Material Science
In the field of material science, research into compounds with sulfonyl and fluorophenyl groups has led to the development of novel materials with specific properties. For instance, the study on curing systems of benzoxazine with amine demonstrates how the reactivity and reaction mechanism of such compounds can be harnessed to improve the chemical structure, material properties, and processability of thermosetting resins (JiaQin Sun et al., 2015).
Fluorescence Studies
Fluorescent molecular probes utilizing similar structural motifs have been developed for ultrasensitive detection in biological systems. The synthesis and spectral properties of solvatochromic dyes, for example, demonstrate the ability of these compounds to serve as fluorescent probes for studying biological events and processes (Z. Diwu et al., 1997).
Organic Synthesis
In organic synthesis, the utility of compounds featuring pyridyl and sulfonyl groups as intermediates or catalysts for creating structurally complex frameworks is well-documented. The palladium-catalyzed ortho-olefination of 2-arylpyrrolidines, for instance, illustrates how these units can facilitate the synthesis of tricyclic frameworks, increasing the structural complexity of nitrogen heterocycles (Pablo D. Legarda et al., 2018).
Polymer Science
The synthesis and study of novel polymers incorporating similar functional groups suggest potential applications in designing advanced polymeric materials. For example, the development of poly(aryl ether sulfone) copolymers for high-temperature fuel cells highlights the role of sulfone and pyridine units in achieving desired properties like thermal stability and proton conductivity (E. K. Pefkianakis et al., 2005).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-15-7-9-16(10-8-15)30(27,28)21-20(25-13-14-4-3-11-24-12-14)29-19(26-21)17-5-1-2-6-18(17)23/h1-12,25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRZYUGBCZNORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

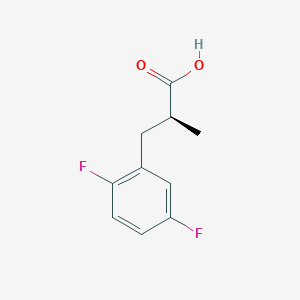
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)
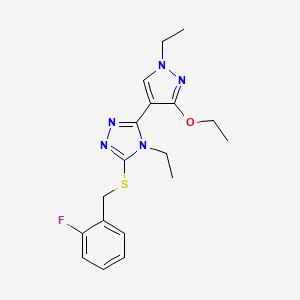

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)
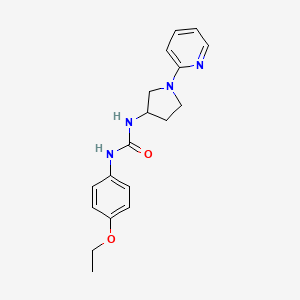
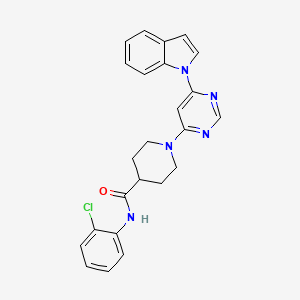
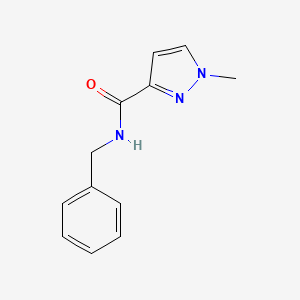
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)

